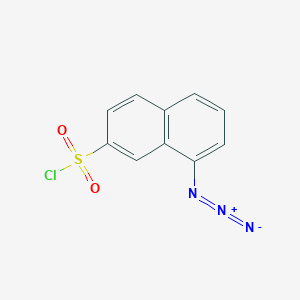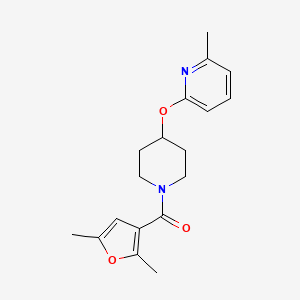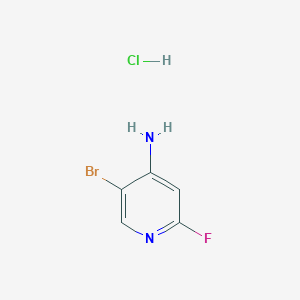![molecular formula C17H19NOS B2406269 N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide CAS No. 293327-00-1](/img/structure/B2406269.png)
N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide, commonly known as MTB, is a synthetic compound that has been used in scientific research for various purposes. It is a member of the benzamide family and has been found to have potential applications in the field of medicine and neuroscience.
Mécanisme D'action
MTB acts as an inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, MTB increases the levels of dopamine in the brain, which can have a range of effects on behavior and cognition. Additionally, MTB has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MTB has been found to have a range of biochemical and physiological effects, including increasing dopamine levels in the brain, inhibiting the formation of amyloid-beta, and reducing oxidative stress. These effects have been observed in both in vitro and in vivo studies, suggesting that MTB has potential as a therapeutic agent for various disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MTB in lab experiments is its specificity for MAO-B inhibition, which allows for targeted manipulation of dopamine levels in the brain. Additionally, MTB has been found to have relatively low toxicity and high bioavailability, making it a promising candidate for further research. However, one limitation of using MTB in lab experiments is its relatively short half-life, which may limit its effectiveness in long-term studies.
Orientations Futures
There are several potential future directions for research on MTB, including investigating its potential as a treatment for neurodegenerative diseases, exploring its effects on behavior and cognition, and optimizing its synthesis method to improve yield and purity. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTB and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
MTB is synthesized by reacting 2-acetylthiophene with 4-methylpent-2-en-2-ol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with benzoyl chloride to obtain MTB. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
MTB has been used in scientific research for various purposes, including as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to have neuroprotective properties and can inhibit the formation of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. MTB has also been used to study the role of dopamine in the brain and its potential as a therapeutic target for various disorders.
Propriétés
IUPAC Name |
N-[2-[(E)-4-methylpent-2-en-2-yl]thiophen-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12(2)11-13(3)16-15(9-10-20-16)18-17(19)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,18,19)/b13-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXWAVUOMSCWNJ-ACCUITESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C(C)C1=C(C=CS1)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C(\C)/C1=C(C=CS1)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)



![2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2406194.png)
![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)
![1-(4-Methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2406199.png)
![2-benzyl-5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2406201.png)



![N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2406207.png)
